molecular formula C6H4Cl2O2 B146588 2,5-Dichlorohydroquinone CAS No. 824-69-1

2,5-Dichlorohydroquinone

Cat. No.: B146588
CAS No.: 824-69-1
M. Wt: 179 g/mol
InChI Key: AYNPIRVEWMUJDE-UHFFFAOYSA-N
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Description

2,5-Dichlorohydroquinone is an organic compound that belongs to the class of hydroquinones. It is characterized by the presence of two chlorine atoms substituted at the 2 and 5 positions of the benzene ring, along with two hydroxyl groups at the 1 and 4 positions. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorohydroquinone can be synthesized by reducing 2,5-dichloroquinone using sodium dithionite. The reaction typically involves dissolving 2,5-dichloroquinone in a suitable solvent, such as water or an organic solvent, and then adding sodium dithionite to the solution. The reaction is carried out under controlled conditions to ensure complete reduction of the quinone to the hydroquinone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the chlorination of hydroquinone in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to achieve the desired substitution pattern. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorohydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichlorohydroquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichlorohydroquinone involves its interaction with various molecular targets and pathways. In biological systems, it can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to undergo redox cycling makes it a subject of interest in studies related to oxidative stress and its implications in health and disease .

Comparison with Similar Compounds

  • 2,5-Dibromohydroquinone
  • 2,3-Dimethylhydroquinone
  • 4,5-Dichlorobenzene-1,2-diol
  • 2,5-Dihydroxy-1,4-benzoquinone

Comparison: 2,5-Dichlorohydroquinone is unique due to the specific positioning of chlorine atoms at the 2 and 5 positions, which influences its reactivity and applications. Compared to other similar compounds, such as 2,5-dibromohydroquinone, the presence of chlorine atoms imparts different electronic and steric effects, leading to variations in chemical behavior and biological activity .

Properties

IUPAC Name

2,5-dichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNPIRVEWMUJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061179
Record name 1,4-Benzenediol, 2,5-dichloro-
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-69-1
Record name 2,5-Dichlorohydroquinone
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Record name 2,5-Dichlorohydroquinone
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Record name 2,5-dichlorohydroquinone
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Record name 1,4-Benzenediol, 2,5-dichloro-
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Record name 2,5-dichlorohydroquinone
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Record name 2,5-DICHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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